Nitric acid--cyclonon-2-en-1-ol (1/1)

Description

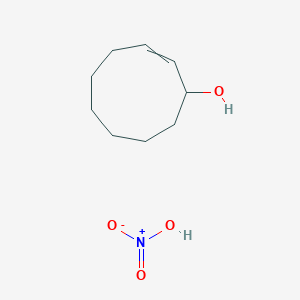

Nitric acid--cyclonon-2-en-1-ol (1/1) is a molecular complex formed between nitric acid (HNO₃) and cyclonon-2-en-1-ol, a nine-membered cyclic alcohol with an unsaturated double bond at the 2-position. Cyclonon-2-en-1-ol’s larger ring size may influence steric effects and stability compared to smaller cycloalkenols, though experimental data remain sparse.

Properties

CAS No. |

60996-40-9 |

|---|---|

Molecular Formula |

C9H17NO4 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

cyclonon-2-en-1-ol;nitric acid |

InChI |

InChI=1S/C9H16O.HNO3/c10-9-7-5-3-1-2-4-6-8-9;2-1(3)4/h5,7,9-10H,1-4,6,8H2;(H,2,3,4) |

InChI Key |

URUORTPAOJLVQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(C=CCC1)O.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitric acid–cyclonon-2-en-1-ol (1/1) typically involves the reaction of cyclonon-2-en-1-ol with nitric acid under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of nitric acid–cyclonon-2-en-1-ol (1/1) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Nitric acid–cyclonon-2-en-1-ol (1/1) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitric acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from -10°C to 50°C.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of nitric acid–cyclonon-2-en-1-ol (1/1) can yield cyclonon-2-en-1-one or cyclonon-2-en-1-carboxylic acid, while reduction can produce cyclonon-2-en-1-ol or cyclononane.

Scientific Research Applications

Nitric acid–cyclonon-2-en-1-ol (1/1) has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: It is used in biochemical studies to investigate the effects of nitric acid derivatives on biological systems.

Industry: Nitric acid–cyclonon-2-en-1-ol (1/1) is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of nitric acid–cyclonon-2-en-1-ol (1/1) involves the release of nitric oxide (NO) from the nitric acid moiety. Nitric oxide is a key signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide from the compound is triggered by specific conditions, such as changes in pH or the presence of reducing agents. The molecular targets of nitric oxide include guanylate cyclase, which mediates the production of cyclic guanosine monophosphate (cGMP), leading to various downstream effects.

Comparison with Similar Compounds

Structural and Physical Properties

Cycloalkenols:

The nine-membered ring in cyclonon-2-en-1-ol introduces greater conformational flexibility but reduced ring strain compared to smaller analogs like cyclooct-2-en-1-ol. This may enhance thermal stability but lower solubility in polar solvents like nitric acid.

Reactivity and Functional Behavior

- Nitric Acid Adducts: Nitric acid complexes with alcohols typically exhibit enhanced oxidative or nitrating capabilities. For example, nitric acid combined with oxalic acid improves hematite dissolution at 50°C . While cyclonon-2-en-1-ol’s adduct may similarly enhance metal oxide dissolution, its larger hydrocarbon moiety could reduce reaction rates compared to smaller, more polar alcohols.

- However, analogous additives like HEC (hydroxyethyl cellulose) and AAM (active aluminate mixture) in soil stabilization demonstrate how nitric acid complexes might improve material durability or cost-effectiveness in niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.